molecular formula C20H14N2O3 B12464457 N-(4-nitrophenyl)-9H-fluorene-9-carboxamide

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide

Cat. No.: B12464457
M. Wt: 330.3 g/mol
InChI Key: CIYNRFFPCGAKLI-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide is an organic compound that features a fluorene backbone with a carboxamide group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The major product formed is N-(4-aminophenyl)-9H-fluorene-9-carboxamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-9H-fluorene-9-carboxamide and its derivatives involves interactions with various molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The fluorene backbone provides structural stability and can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide is unique due to its combination of a fluorene backbone and a nitrophenyl substituent. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-9H-fluorene-9-carboxamide

InChI

InChI=1S/C20H14N2O3/c23-20(21-13-9-11-14(12-10-13)22(24)25)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,21,23)

InChI Key

CIYNRFFPCGAKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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